REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][N:3]=1.CN[CH:13]([NH:16][CH3:17])[CH2:14][OH:15].[C:18](=O)([O-])[O-].[K+].[K+].O>CN(C)C=O>[CH3:18][N:16]([CH3:17])[CH2:13][CH2:14][O:15][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][N:3]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
7.93 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1)[N+](=O)[O-]
|
Name
|
2,2-dimethylaminoethanol
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
CNC(CO)NC
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to stand at room temperature with occasional shaking
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted three times with 30-mL portions of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Drying over magnesium sulfate and evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
gave a yellowish oil
|
Name
|
|
Type
|
|
Smiles
|
CN(CCOC1=NC=C(C=C1)[N+](=O)[O-])C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |